molecular formula C17H20N2O2 B4421394 1-(4-Ethoxyphenyl)-3-(1-phenylethyl)urea

1-(4-Ethoxyphenyl)-3-(1-phenylethyl)urea

Cat. No.: B4421394
M. Wt: 284.35 g/mol
InChI Key: PGQOKKDQQXXICH-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(1-phenylethyl)urea is a urea derivative featuring a 4-ethoxyphenyl group and a chiral 1-phenylethyl substituent. Urea derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-21-16-11-9-15(10-12-16)19-17(20)18-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQOKKDQQXXICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(1-phenylethyl)urea typically involves the reaction of 4-ethoxyaniline with phenylethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Ethoxyaniline+Phenylethyl isocyanateThis compound\text{4-Ethoxyaniline} + \text{Phenylethyl isocyanate} \rightarrow \text{this compound} 4-Ethoxyaniline+Phenylethyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored, and the use of high-purity reagents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(1-phenylethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions on the Urea Backbone

The urea scaffold allows for diverse modifications. Key analogs and their properties are summarized below:

Compound Name Substituents (R1, R2) Biological Activity Key Findings Reference
1-(3,4-Dimethoxyphenyl)-3-(1-phenylethyl)urea R1: 3,4-dimethoxyphenyl; R2: 1-phenylethyl Complement inhibition (IC50 = 50 μM) Moderate activity; basis for SAR studies
(R)-3-(4-Chlorophenyl)-1-methyl-1-(1-phenylethyl)urea R1: 4-chlorophenyl; R2: methyl + 1-phenylethyl Antimicrobial (A. baumannii) Improved activity with halogen substitution
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea R1: 4-ethoxyphenyl; R2: 3-fluorophenyl N/A (synthetic intermediate) High-yield synthesis (99%)
1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea R1: adamantane; R2: 3,4-dichlorophenyl Antimicrobial (A. baumannii, 94.5% inhibition) Bulky lipophilic groups enhance activity
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea R1: 4-ethoxyphenyl; R2: 4-methoxyphenyl N/A (characterized) NMR data reported; m.p. 112–114°C

Structure-Activity Relationships (SAR)

  • Ethoxy (logP ~2.8) is more lipophilic than methoxy (logP ~1.9), which may explain differences in membrane permeability .
  • Halogen Substitutions : Chlorine or fluorine at meta/para positions (e.g., 4-chlorophenyl) improve antimicrobial activity, likely due to enhanced electrophilicity and target binding .
  • Chirality : The 1-phenylethyl group introduces a stereocenter. The (R)-enantiomer of 1-(3-iodophenyl)-3-(1-phenylethyl)urea showed optimized synthetic yields (80%), suggesting enantioselective reactivity .
  • Bulkier Substituents : Adamantane or benzyl groups increase steric bulk and lipophilicity, improving activity against A. baumannii .

Physicochemical Properties

  • Hydrogen Bonding : The urea NH groups form strong hydrogen bonds (e.g., N–H···O=C), influencing crystal packing and solubility .
  • Melting Points : Range from 112–114°C (4-ethoxyphenyl/methoxyphenyl analog) to higher values for halogenated derivatives due to increased polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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